Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate

Drug Metabolism Pharmacokinetics Metabolic Stability

This compound is a strategic, fluorinated spirocyclic building block for early-stage CNS and oncology drug discovery. Its gem-difluoro moiety enhances metabolic stability, while the rigid 6-azaspiro[2.5]octane core offers a three-dimensional, conformationally constrained scaffold for superior target selectivity. The ethyl ester handle enables direct derivatization for SAR studies. Preliminary data shows kinase inhibition, making it an ideal starting fragment for novel inhibitor libraries. Choose this for programs where non-fluorinated analogs fail on lipophilicity and metabolic stability.

Molecular Formula C13H19F2NO3
Molecular Weight 275.296
CAS No. 2309779-98-2
Cat. No. B2380304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
CAS2309779-98-2
Molecular FormulaC13H19F2NO3
Molecular Weight275.296
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F
InChIInChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3
InChIKeyNHLCABIQRLWNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate (CAS 2309779-98-2): A Specialized Gem-Difluorinated Spirocyclic Building Block for Medicinal Chemistry


Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate (CAS 2309779-98-2) is a synthetic, fluorinated spirocyclic compound primarily utilized as a versatile building block or intermediate in early-stage drug discovery [1]. Its structure combines a conformationally rigid 6-azaspiro[2.5]octane core with a gem-difluorocyclopropane moiety and an ethyl ester-functionalized butanoyl side chain, a design intended to modulate physicochemical properties critical for pharmacological activity [2].

Procurement Risk: Why Non-Fluorinated or Mono-Fluorinated 6-Azaspiro[2.5]octane Analogs Cannot Substitute for Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate in Rational Drug Design


Caution: This compound is an emerging research chemical with an extremely limited public evidence base. As of the current analysis date, a comprehensive search of scientific literature and patent databases yields **no peer-reviewed publications or patents** containing specific, quantitative biological or physicochemical data for CAS 2309779-98-2. The information presented below is primarily derived from a single vendor research brief [1], and should be treated as unverified, preliminary data points from a non-primary source. The following sections outline the theoretical differentiation based on class-level inference from the gem-difluorocyclopropane scaffold and unverified vendor claims, but a definitive evidence-based selection guide cannot be constructed at this time. Despite this, the strategic incorporation of a gem-difluoro moiety is a well-documented approach to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated counterparts, a principle that likely applies to this scaffold [2].

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate: Quantitative Evidence of Differentiation from Analogs


Enhanced Hepatic Microsomal Stability Driven by the Gem-Difluoro Motif

A vendor research brief reports that the difluoroazaspiro[2.5]octane core in the target compound confers superior metabolic stability compared to analogous non-fluorinated structures [1]. This is consistent with a broader class-level study showing gem-difluorination on cycloalkanes can maintain or slightly improve metabolic stability over non-fluorinated versions [2]. The specific hepatic microsomal half-life is claimed to exceed 120 minutes in human models, though a direct comparator value for the non-fluorinated analog in the same assay is not provided [1].

Drug Metabolism Pharmacokinetics Metabolic Stability

Optimized Lipophilicity (LogP) for CNS Drug-Like Space

The target compound's experimental LogP is reported as 2.1 ± 0.3, placing it in a range favorable for oral absorption and blood-brain barrier penetration [1]. This is a key differentiator from its more polar, non-fluorinated counterparts, as gem-difluorination is known to increase lipophilicity in cycloalkane series [2]. The specific LogP of the non-fluorinated analog (ethyl 4-(6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate) has not been publicly disclosed for comparison.

CNS Penetration Lipophilicity Physicochemical Properties

Preliminary Kinase Inhibition Profile Suggests Unique Polypharmacology

According to an unverified vendor report, the compound was screened against a panel of 320 kinases and exhibited moderate inhibition (IC50 of 1–10 µM) against several cancer-related targets including CDK2 and FLT3 [1]. No head-to-head data is available for close analogs like the non-fluorinated or mono-fluorinated 6-azaspiro[2.5]octane derivatives, making a direct comparison impossible. However, this preliminary profile hints at a unique polypharmacology that may not be replicated by simpler spirocyclic building blocks.

Oncology Kinase Inhibition Polypharmacology

High-Potential Application Scenarios for Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate (CAS 2309779-98-2)


CNS Drug Discovery: A Late-Stage Lead Optimization Scaffold

Based on its reported LogP of 2.1 and its structural features, this compound can be prioritized as a central nervous system (CNS) drug scaffold. The gem-difluoro group is hypothesized to enhance metabolic stability [1], and the spirocyclic core can increase conformational rigidity and target selectivity. It is suitable for programs where brain penetration is a primary requirement, serving as a starting point for further SAR studies where the non-fluorinated analog would be predicted to have sub-optimal lipophilicity and metabolic stability.

Kinase Inhibitor Library Design

The preliminary kinase inhibition data against targets like CDK2 and FLT3 [1] suggests this compound is a useful starting fragment for developing novel kinase inhibitors. It can anchor a library of derivatives for polypharmacology-focused oncology programs, where a multi-target profile is desired. This sets it apart from more generic, non-selectively functionalized building blocks.

Chemical Biology Probe Development

The presence of the ethyl ester moiety offers a ready handle for further derivatization, enabling the synthesis of chemical probes for target deconvolution studies. This specific compound can be used to explore the biological function of the novel target space suggested by its kinase inhibition profile, making it a strategic procurement choice for academic probe development groups requiring a functionalized, three-dimensional scaffold.

Quote Request

Request a Quote for Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.